REACTION_CXSMILES
|
[C:1]1(=[O:13])[C:5]2[CH2:6][C:7]3[CH:8]=[CH:9][CH:10]=[CH:11][C:12]=3[C:4]=2[CH2:3][CH2:2]1.[H][H]>C(O)C.[Pd]>[C:1]1(=[O:13])[CH:5]2[CH2:6][C:7]3[CH:8]=[CH:9][CH:10]=[CH:11][C:12]=3[CH:4]2[CH2:3][CH2:2]1
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Name
|
|
Quantity
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7.6 g
|
Type
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reactant
|
Smiles
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C1(CCC2=C1CC=1C=CC=CC21)=O
|
Name
|
|
Quantity
|
400 mL
|
Type
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solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
had been absorbed
|
Type
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FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
to give a brown gum which
|
Type
|
DISTILLATION
|
Details
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was distilled at 90° /0.1 torr
|
Type
|
CUSTOM
|
Details
|
to produce a colourless oil
|
Name
|
|
Type
|
|
Smiles
|
C1(CCC2C1CC=1C=CC=CC21)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |